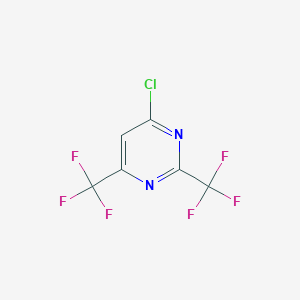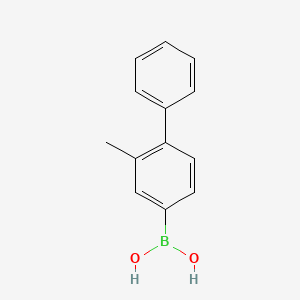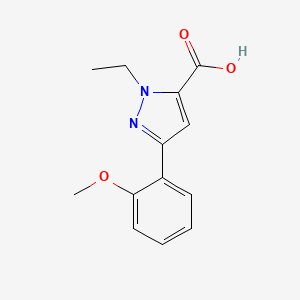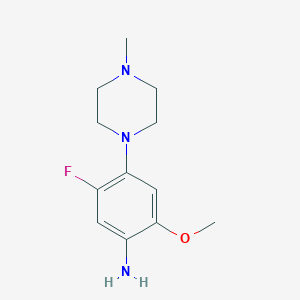
Bis(1-methylfluoren-9-yl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-methylfluoren-9-yl)dimethylsilane: is an organosilicon compound with the molecular formula C({28})H({24})Si It is characterized by the presence of two 1-methylfluoren-9-yl groups attached to a dimethylsilane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-methylfluoren-9-yl)dimethylsilane typically involves the reaction of 1-methylfluorene with a suitable silicon-containing reagent. One common method is the reaction of 1-methylfluorene with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions: Bis(1-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed: The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds .
科学的研究の応用
Chemistry: In chemistry, Bis(1-methylfluoren-9-yl)dimethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structural properties make it a potential candidate for the development of novel biomaterials and drug delivery systems .
Industry: In industry, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of Bis(1-methylfluoren-9-yl)dimethylsilane involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
類似化合物との比較
- Bis(9H-fluoren-9-yl)dimethylsilane
- Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane
- Bis(4-carboxyphenyl)R1R2 silane derivatives
Uniqueness: Bis(1-methylfluoren-9-yl)dimethylsilane is unique due to the presence of the 1-methylfluoren-9-yl groups, which impart specific structural and electronic properties to the compound. These properties differentiate it from other similar organosilicon compounds and make it suitable for specialized applications in scientific research and industry .
特性
IUPAC Name |
dimethyl-bis(1-methyl-9H-fluoren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-23-21-13-5-7-15-25(21)29(27(19)23)31(3,4)30-26-16-8-6-14-22(26)24-18-10-12-20(2)28(24)30/h5-18,29-30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSAFFOTXEYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=CC=C1)[Si](C)(C)C4C5=CC=CC=C5C6=CC=CC(=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol](/img/structure/B6326751.png)






